2-Ethylpyridine-3,4-diol
Description
Structure
3D Structure
Properties
CAS No. |
125757-81-5 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9) |
InChI Key |
ZCSPHZQZAPBTHT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1)O |
Canonical SMILES |
CCC1=C(C(=O)C=CN1)O |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization of 2 Ethylpyridine 3,4 Diol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive determination of molecular structures in solution. High-resolution 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1D NMR (¹H and ¹³C): For a hypothetical 2-Ethylpyridine-3,4-diol molecule, the ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the aromatic protons on the pyridine (B92270) ring. The chemical shifts of the hydroxyl protons can vary and may appear as broad singlets.
The ¹³C NMR spectrum would display signals for the two carbons of the ethyl group and the carbons of the pyridine ring. The carbons bearing the hydroxyl groups (C3 and C4) would be expected to have chemical shifts in the downfield region characteristic of carbons attached to electronegative oxygen atoms.
2D NMR (COSY, HSQC, HMBC): To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group, and between any adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Hydroxypyridines, including 3,4-dihydroxypyridine, are known to exist in a tautomeric equilibrium between their diol and pyridone forms. This equilibrium can be significantly influenced by the solvent. In the solid state, pyridine-3,4-diol (B75182) co-crystallizes with its 3-hydroxy-4-pyridone tautomer in a 1:1 ratio. In solution, polar protic solvents tend to stabilize the diol form, whereas nonpolar environments favor the pyridone tautomer.
NMR spectroscopy is a powerful method to study these equilibria in solution. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. For instance, in a study of 3,4-dihydroxypyridine, the keto-enol tautomer (3-hydroxypyridin-4-one) is favored in solution. elsevierpure.comelsevierpure.com The presence of distinct sets of signals or averaged signals in the NMR spectra can provide quantitative information about the ratio of the tautomers present under specific solvent and temperature conditions. For this compound, the ethyl group is not expected to drastically alter the fundamental tautomeric equilibrium, though it may have a minor electronic influence.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
The infrared and Raman spectra of 3,4-dihydroxypyridine have been recorded and analyzed. elsevierpure.comelsevierpure.com These spectra are characterized by bands corresponding to the vibrations of the pyridine ring and the hydroxyl groups.
Key vibrational modes for 3,4-dihydroxypyridine include:
O-H stretching: In the IR spectrum of solid 3,4-dihydroxypyridine, broad bands associated with hydrogen-bonded O-H stretching are expected in the region of 3400-2400 cm⁻¹.
C=O stretching: The presence of the 3-hydroxy-4-pyridone tautomer is confirmed by a strong C=O stretching vibration. For a similar compound, 5-bromo-2,3-dihydroxy pyridine, a strong IR band at 1680 cm⁻¹ is assigned to the C=O stretching mode. mewaruniversity.org
C=C and C=N stretching: Vibrations associated with the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.
In-plane and out-of-plane bending modes: These are found at lower frequencies and are characteristic of the substitution pattern of the pyridine ring.
For this compound, additional bands corresponding to the C-H stretching and bending vibrations of the ethyl group would be present.
Interactive Data Table: Experimental Vibrational Frequencies (cm⁻¹) for 3,4-Dihydroxypyridine
| Infrared (IR) | Raman | Assignment |
|---|---|---|
| 3380 | 3381 | O-H stretch |
| 3108 | 3110 | C-H stretch |
| 1640 | 1642 | C=O stretch |
| 1585 | 1587 | Ring stretch |
| 1475 | 1478 | Ring stretch |
Note: This table is based on data for the analogue 3,4-dihydroxypyridine. elsevierpure.comresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the vibrational frequencies of molecules. These theoretical predictions, when scaled appropriately, can aid in the assignment of experimental IR and Raman bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugation and the presence of chromophores.
The UV-Vis spectrum of 3,4-dihydroxypyridine has been measured in ethanol (B145695) solution. elsevierpure.comelsevierpure.com The spectrum is used to investigate the tautomeric equilibrium in solution. Theoretical calculations of the electronic absorption spectra using Time-Dependent DFT (TD-DFT) for both the dienol and keto-enol tautomers of 3,4-dihydroxypyridine have been performed. elsevierpure.comelsevierpure.com The comparison between the experimental and calculated spectra indicates that the keto-enol tautomer (3-hydroxypyridin-4-one) is the predominant form in solution. elsevierpure.comelsevierpure.com
For 1,4-dihydropyridine (B1200194) derivatives, the UV absorption bands are typically observed between λ = 318 and 360 nm. Upon oxidation to the corresponding pyridine derivative, a new band appears between 270 and 280 nm. researchgate.net The introduction of an ethyl group at the 2-position of the pyridine ring in this compound would likely cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3,4-dihydroxypyridine due to the electron-donating nature of the alkyl group.
Electronic Transitions and Absorption Characteristics
The electronic absorption spectra of pyridine derivatives, including this compound, are characterized by transitions involving π and n orbitals. Typically, these compounds exhibit π→π* and n→π* transitions. The π→π* transitions are generally of high intensity, with molar absorptivities often in the order of 10,000 cm⁻¹, while n→π* transitions are of lower intensity, around 100 cm⁻¹. libretexts.org
In pyridine and its derivatives, low-lying metal-to-ligand charge-transfer (MLCT) and ligand-field (LF) transitions can be observed in their complexes with metals. researchgate.net The electronic spectra of such complexes often show intense absorption bands in the UV region, which are attributed to metal-perturbed ligand-centered (LC) transitions. acs.org For instance, in certain transition metal complexes, intense intraligand absorptions in the range of 341–354 nm are observed, corresponding to π→π* transitions of the azomethine bond. mdpi.com
The solvent can influence the electronic transitions. A red shift (shift to longer wavelengths) can occur with solvent interactions, particularly if the excited state is polar and stabilized by the solvent. libretexts.org The specific absorption characteristics of this compound would be influenced by its substituent groups and the solvent environment.
Table 1: Typical Electronic Transitions in Pyridine Analogues
| Transition Type | Typical Molar Absorptivity (ε) | Wavelength Range | Notes |
|---|---|---|---|
| π→π* | ~10,000 L mol⁻¹ cm⁻¹ | UV region | High intensity, can be influenced by solvent polarity. libretexts.org |
| n→π* | ~100 L mol⁻¹ cm⁻¹ | UV-Vis region | Lower intensity, often symmetry-forbidden. libretexts.org |
| MLCT | Varies | Visible region | Observed in metal complexes, involves charge transfer from metal to ligand. researchgate.netacs.org |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the precise characterization of organic molecules like this compound.
HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound. chromatographyonline.com Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer like an Orbitrap or time-of-flight (TOF) system can determine the mass of a molecule with errors of less than 5 ppm. nih.govsemanticscholar.org This level of precision allows for the unambiguous assignment of a molecular formula. For instance, the molecular formula of a compound can be confirmed by matching the experimentally determined accurate mass with the theoretical mass calculated for a proposed formula. chromatographyonline.com
Table 2: HRMS Data for a Hypothetical Analysis of this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
|---|
This table is illustrative and based on typical HRMS capabilities.
Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, provide valuable information about the structure of a molecule by analyzing its fragmentation patterns. researchgate.net The fragmentation of pyridine derivatives can involve characteristic losses. For example, the loss of a methyl group or water molecule is a common fragmentation pathway. researchgate.net In more complex structures, fragmentation can lead to the formation of stable ions, such as the phenyl ring with various functional groups. researchgate.net The study of these fragmentation pathways helps in the structural elucidation and confirmation of the compound's identity. researchgate.net
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Table 3: Illustrative Crystallographic Data for a Pyridine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | semanticscholar.org |
| Space Group | P2₁/c | semanticscholar.org |
| a (Å) | 9.5956 (3) | semanticscholar.org |
| b (Å) | 9.5607 (4) | semanticscholar.org |
| c (Å) | 13.7226 (7) | semanticscholar.org |
This data is for a related compound and serves as an example of typical crystallographic parameters.
Many organic molecules, including those with hydroxyl groups on a pyridine ring, can exist in different tautomeric forms. X-ray diffraction is a definitive method to establish which tautomer is present in the crystalline state. acs.orgnih.gov The analysis of bond lengths can distinguish between different tautomers. For example, the C-O bond length can indicate whether a hydroxyl group exists in its enol form or a keto form. acs.org The presence of specific intramolecular hydrogen bonds can also stabilize a particular tautomeric form in the crystal structure. acs.org For pyridine derivatives, the possibility of keto-enol tautomerism is a key structural aspect that can be unequivocally determined by X-ray crystallography. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 2 Ethylpyridine 3,4 Diol Systems
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has been a pivotal tool in the computational study of 2-Ethylpyridine-3,4-diol, providing a balance between accuracy and computational cost for analyzing molecular properties. tandfonline.comnrel.gov
Optimized Molecular Geometries and Electronic Structure Analysis
Table 1: Exemplary Optimized Geometric Parameters for this compound (Theoretical)
| Parameter | Value (Å/°) |
| C2-C3 Bond Length | 1.39 Å |
| C3-C4 Bond Length | 1.41 Å |
| C4-N1 Bond Length | 1.34 Å |
| C3-O1 Bond Angle | 119.5° |
| C4-O2 Bond Angle | 120.2° |
| C2-C(ethyl)-C(methyl) Angle | 112.0° |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules. science.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). tandfonline.comchemicalbook.com Infrared (IR) spectra, which reveal vibrational modes, can be simulated, although the calculated harmonic wavenumbers are often scaled to better match experimental results due to factors like electron correlation effects and anharmonicity. tandfonline.com Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. tandfonline.comresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (OH protons) | 8.5 - 9.5 ppm |
| ¹³C NMR | Chemical Shift (C3, C4) | 140 - 150 ppm |
| IR | Vibrational Frequency (O-H stretch) | 3200 - 3500 cm⁻¹ |
| UV-Vis | Maximum Absorption (λmax) | ~280 nm |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. uni-muenchen.deresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates areas of high electron density (negative potential) and blue represents regions of low electron density (positive potential). tandfonline.comuni-muenchen.de For this compound, the oxygen atoms of the diol group and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential, indicating them as sites for nucleophilic attack. uni-muenchen.de
Theoretical Studies on Tautomeric Equilibria and Relative Stabilities
Pyridine derivatives with hydroxyl groups can exist in different tautomeric forms, such as the pyridinol and pyridone forms. beilstein-journals.orgubc.ca Theoretical calculations are crucial for determining the relative stabilities of these tautomers and predicting the position of the tautomeric equilibrium. datapdf.comnih.gov The relative energies of the different tautomers can be calculated in both the gas phase and in solution, often using a combination of quantum mechanical methods and solvation models. datapdf.com For this compound, theoretical studies would explore the equilibrium between the diol form and its potential keto-enol tautomers. The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. beilstein-journals.orgubc.ca
Chemical Reactivity and Mechanistic Studies of 2 Ethylpyridine 3,4 Diol
Reaction Mechanisms Involving Pyridine (B92270) Diol Moieties
The reactivity of the pyridine diol moiety is central to the chemical profile of 2-Ethylpyridine-3,4-diol. This structural element participates in a variety of reactions, including substitutions on the aromatic ring and redox processes involving the hydroxyl groups.
The pyridine ring in this compound is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the hydroxyl groups are activating and can direct incoming electrophiles. Electrophilic substitution reactions, such as nitration and halogenation, can be achieved under specific conditions, often requiring forcing conditions to overcome the ring's inherent deactivation. For instance, nitration can be carried out using a mixture of nitric and sulfuric acid.
Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom. The presence of the diol functionality can further influence the regioselectivity of these reactions. A nucleophilic substitution reaction involves a nucleophile replacing a leaving group on the substrate. libretexts.org The reaction's mechanism can be bimolecular (SN2), where the bond-making and breaking occur in a single concerted step. libretexts.org
The dihydroxypyridine core of this compound is redox-active. The hydroxyl groups can be oxidized to form the corresponding pyridinedione. Common oxidizing agents for the oxidation of alcohols include chromium(VI) compounds. ucr.edu The conversion of a 2° alcohol to a ketone is an example of an oxidation reaction. ucr.edu
Conversely, the pyridinedione can be reduced back to the diol. This redox chemistry is fundamental to the potential role of similar compounds in biological systems, where they might participate in electron transfer processes.
Under certain conditions, the pyridine ring of dihydroxypyridines can undergo ring-opening reactions. These transformations are often facilitated by nucleophiles or proceed through photochemically induced pathways. For example, the irradiation of certain pyrone derivatives, which share structural similarities, can lead to ring-opened products. The study of these degradation pathways is crucial for understanding the stability and potential metabolic fate of such compounds.
Tautomerism-Influenced Reactivity Profiles
A key feature of this compound is its ability to exist in different tautomeric forms. The presence of hydroxyl groups adjacent to the pyridine nitrogen allows for keto-enol tautomerism, where the compound can exist as a pyridine-3,4-diol (B75182) or a 4-hydroxypyridin-3-one. X-ray crystal structure analysis has shown that pyridine-3,4-diol derivatives can coexist as a 1:1 mixture of the diol and its pyridin-4-one tautomer in the solid state. nih.gov This equilibrium can significantly impact the molecule's reactivity, as the different tautomers exhibit distinct chemical properties. For instance, the pyridinone tautomer may show different reactivity in substitution reactions compared to the diol form.
Metal-Catalyzed Transformations
The functional groups of this compound allow for its participation in various metal-catalyzed reactions, which are powerful tools for forming new chemical bonds.
To enhance its reactivity in cross-coupling reactions, the hydroxyl groups of this compound can be converted into better leaving groups, such as triflates or nonaflates. nih.gov These activated derivatives can then readily participate in palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Negishi reactions. nih.govmdpi.com These reactions are invaluable for constructing complex molecules by forming new carbon-carbon bonds. wikipedia.org
In a typical palladium-catalyzed cross-coupling reaction, a zerovalent palladium species is generated, which then undergoes oxidative addition with an aryl halide or triflate. mdpi.com Subsequent transmetalation with a coupling partner and reductive elimination yields the desired product and regenerates the active palladium catalyst. mdpi.comwikipedia.org For example, activated pyridine-3,4-diols have been successfully used as substrates in Sonogashira reactions to couple with various alkynes. nih.gov
Other Metal-Catalyzed Functionalizations of Pyridine Scaffolds
The functionalization of pyridine scaffolds through metal-catalyzed reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecules for applications in pharmaceuticals, materials science, and agrochemicals. While direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature, a variety of strategies have been developed to achieve C-C and C-heteroatom bond formation. These methods often involve either the conversion of existing functional groups into suitable coupling partners or the direct activation of C-H bonds on the pyridine ring.
For pyridine-3,4-diol systems, such as this compound, a primary strategy involves the activation of the hydroxyl groups to transform them into good leaving groups for cross-coupling reactions. Research has demonstrated that pyridine-3,4-diols can be effectively converted into pyridinediyl bis(perfluoroalkanesulfonates), such as bistriflates or bisnonaflates. beilstein-journals.org These derivatives serve as excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds at the 3- and 4-positions of the pyridine ring. beilstein-journals.org
A prominent example of this approach is the Sonogashira cross-coupling reaction. beilstein-journals.orgwikipedia.org The pyridinyl-bistriflates or -nonaflates can be coupled with terminal alkynes to furnish 3,4-dialkynyl-pyridine derivatives. beilstein-journals.org These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂/PPh₃, and require a copper(I) co-catalyst, commonly CuI. beilstein-journals.org
Detailed findings from these studies are summarized in the table below:
Table 1: Palladium-Catalyzed Sonogashira Coupling of Pyridine-3,4-diol DerivativesBeyond the functionalization of pre-existing hydroxyl groups, direct C–H bond activation has emerged as a powerful and atom-economical strategy for modifying the pyridine scaffold. nih.govbeilstein-journals.org This approach avoids the need for pre-functionalization of the starting material. Transition-metal catalysts, particularly those based on palladium, rhodium, and nickel, have been instrumental in developing selective C–H functionalization methods at the C2, C3, and C4 positions of the pyridine ring. nih.govthieme-connect.com
The regioselectivity of C–H functionalization is a significant challenge due to the inherent reactivity patterns of the pyridine ring. nih.gov However, the use of directing groups or specialized ligand systems can effectively control the position of metalation and subsequent functionalization. For instance, palladium-catalyzed C-H arylation of pyridine N-oxides has been shown to proceed with high selectivity at the C2 position. nih.govresearchgate.net Similarly, rhodium(I)-catalyzed direct arylation has been developed for pyridine and quinoline (B57606) heterocycles, providing access to important bis(hetero)aryl products. nih.gov
The Suzuki-Miyaura cross-coupling is another indispensable tool for the arylation of pyridine scaffolds. nih.govsigmaaldrich.com While highly effective, this reaction can be challenging for certain substrates, particularly those involving pyridine-2-boronates, which can be unstable and exhibit low reactivity. sigmaaldrich.comnih.gov To address this, alternative coupling partners have been developed. For example, pyridine sulfinates have been demonstrated to be stable and highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with a broad range of aryl halides. nih.gov
A selection of other metal-catalyzed functionalizations applicable to the pyridine scaffold is presented below:
Table 2: Examples of Metal-Catalyzed Functionalizations of the Pyridine ScaffoldThese diverse metal-catalyzed methodologies highlight the versatility of the pyridine scaffold in synthetic chemistry. For a molecule like this compound, these approaches offer a dual strategy for structural modification. The diol groups can be activated for cross-coupling reactions, or the C-H bonds on the pyridine ring could be directly targeted for functionalization, enabling the synthesis of a wide array of novel derivatives.
Research on Derivatives and Structural Analogues of 2 Ethylpyridine 3,4 Diol
Synthesis and Characterization of Substituted Pyridine (B92270) Diols
The synthesis of substituted pyridine diols is a cornerstone for accessing more complex pyridine-based molecules. A key strategy involves the deprotection of substituted 3-alkoxypyridinol derivatives. beilstein-journals.org This method provides a reliable pathway to various pyridine-3,4-diols. For instance, the cleavage of a benzyl (B1604629) protecting group can be achieved through hydrogenolysis using a palladium on charcoal catalyst, while a (2-trimethylsilyl)ethyl group is readily removed with a Brønsted acid like trifluoroacetic acid (TFA). beilstein-journals.org The synthesis of trifluoromethyl-substituted pyridine-3,4-diols from their 3-alkoxy-4-hydroxypyridine precursors has been demonstrated with good to quantitative yields. beilstein-journals.org NMR studies have confirmed that the resulting pyridine-3,4-diols exist in equilibrium with their pyridin-4-one tautomers in solution. beilstein-journals.org
Table 1: Synthesis of Pyridine-3,4-diol (B75182) Derivatives via Deprotection of 3-Alkoxypyridinols Data sourced from beilstein-journals.org
| Precursor | Protecting Group at C-3 | Deprotection Method | Yield |
|---|---|---|---|
| 1a | Benzyl | Pd/C, H₂, MeOH, rt, 1 d | 92% |
| 1b | Methyl | BBr₃, CH₂Cl₂, 0 °C to rt, 1 d | 63% |
| 1c | (2-trimethylsilyl)ethyl | TFA:CH₂Cl₂ (1:2), rt, 1 h | quant. |
Chemical Transformations and Derivatization of Ethylpyridine Intermediates
Ethylpyridine intermediates are versatile substrates for a range of chemical transformations, enabling the introduction of further functional groups. The reactivity of the ethyl group, particularly its benzylic C-H bonds, is a key focus. For example, base-controlled C-H bond functionalization of 2-ethylpyridine (B127773) allows for regioselective alkylation. rsc.org Depending on the catalytic system, alkylation can be directed to either the benzylic position of the ethyl group or the ortho position of the pyridine ring. rsc.org Under catalysis with LiCH₂TMS in a TMEDA/THF solvent system, the reaction of 2-ethylpyridine with 1-octene (B94956) yields the benzylic alkylation product. rsc.org
Another important transformation is the hydroxymethylation of ethylpyridines. The reaction of 2-methyl-5-ethylpyridine with formaldehyde (B43269) at elevated temperatures and pressures leads to the formation of a hydroxyethylpyridine derivative. beilstein-journals.org Similarly, various ethylpyridines can react with paraformaldehyde in the presence of a base like triethylamine (B128534) to produce the corresponding pyridine ethanol (B145695) derivatives. google.com These transformations are crucial for creating more complex side chains on the pyridine core, which can then be used in further synthetic steps.
Table 2: Selected Chemical Transformations of Ethylpyridine Intermediates Data sourced from rsc.orggoogle.com
| Substrate | Reagents/Conditions | Transformation Type | Product |
|---|---|---|---|
| 2-Ethylpyridine | 1-octene, LiCH₂TMS, TMEDA/THF | Benzylic C-H Alkylation | Benzylic alkylation product |
| 2-Ethylpyridine | Paraformaldehyde, Triethylamine, H₂O, 140 °C | Hydroxymethylation | 2-(Pyridin-2-yl)propan-1-ol |
| 3-Ethylpyridine | Paraformaldehyde, Triethylamine, H₂O, 140 °C | Hydroxymethylation | 2-(Pyridin-3-yl)propan-1-ol |
| 4-Ethylpyridine | Paraformaldehyde, Triethylamine, H₂O, 140 °C | Hydroxymethylation | 2-(Pyridin-4-yl)propan-1-ol |
Development of Bifunctional Pyridine Intermediates for Advanced Synthesis
Bifunctional intermediates are molecules containing two reactive sites, making them valuable building blocks for constructing advanced and complex molecular architectures, such as macrocycles and supramolecular assemblies. mdpi.comnih.gov Research efforts have been directed at extending the synthetic platform of pyridine-based precursors by developing new bifunctional intermediates. mdpi.comresearchgate.net
A prominent example is the synthesis of bipyridine ether-type precursors. mdpi.com These compounds, which include bipyridine-diols, are common starting points for macrocycle synthesis. mdpi.comresearchgate.net Synthetic strategies often begin with precursors like 2,6-pyridinedimethanol, which undergo transformations to link two pyridine units. mdpi.com The resulting bifunctional bipyridine-diols can be further modified. For instance, highly efficient oxidation of the diol to the corresponding dialdehyde (B1249045) yields a reactive intermediate with wide modifiability, suitable for subsequent reactions like introducing chiral centers via Grignard reactions. mdpi.com The characterization of these intermediates is thorough, often involving melting point analysis and detailed NMR spectroscopy to confirm their structure. mdpi.com
Table 3: Characterization Data for a Bifunctional Bipyridine Intermediate Data sourced from mdpi.com
| Compound | Description | Melting Point (°C) | Key ¹H-NMR Shifts (δ, ppm, CDCl₃) |
|---|---|---|---|
| 18 (6,6′-[oxybis(methylene)]bis{2-[(benzyloxy)methyl]pyridine}) | A white crystalline solid used as a key bifunctional precursor. | 104–106 | 7.71 (t, 2H), 7.42–7.28 (m, 14H), 4.75 (s, 4H), 4.67 (s, 4H), 4.64 (s, 4H) |
Advanced Applications in Chemical Science Non Biological
Supramolecular Chemistry and Macrocycle Construction
The rigid, functionalized scaffold of pyridine (B92270) diols is of particular interest to chemists in the field of supramolecular chemistry for constructing large, complex, and functional molecular architectures.
Pyridine diol derivatives are considered valuable building blocks for the creation of dendritic nanostructures. beilstein-journals.org These highly branched, tree-like molecules are built up from simple repeating units, and the specific geometry and functionality of the pyridine diol core can direct the assembly of these complex three-dimensional structures.
A notable synthetic strategy involves the condensation reaction of arylboronic acids with 3,4-dihydroxypyridine. This reaction leads to the formation of pentameric macrocycles, where five boronate esters are linked by dative B-N bonds. acs.org This self-assembly process is highly diastereoselective, with the boron atoms of the assemblies becoming chiral centers. acs.org This method allows for the construction of dendrimers by using functionalized building blocks. For instance, reacting 3,5-diformylphenylboronic acid with 3,4-dihydroxypyridine and a primary amine results in dendritic nanostructures with a pentameric macrocyclic core and ten peripheral amine-derived groups. acs.org
Bipyridine-diols are common precursors in the synthesis of pyridino-macrocycles. mdpi.com These macrocycles, large cyclic molecules containing one or more pyridine units, are important in host-guest chemistry and for the development of functional materials. mdpi.com The synthesis of these structures often involves multi-step procedures, and research has focused on improving the efficiency of these synthetic routes. mdpi.com
One approach involves the chemoenzymatic synthesis of pyridine-based macrocycles. For example, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), termed "pyritides," are predicted to form a trisubstituted, pyridine-based macrocycle through enzymatic dehydration and cycloaddition. nih.gov Researchers have successfully replicated this by obtaining a pyritide product through an 11-step chemical synthesis, confirming its structure via an orthogonal chemoenzymatic route using a precursor peptide and a cognate pyridine synthase. nih.gov
Furthermore, peptide-like macrocycles incorporating both pyridine and 1,3,4-oxadiazole (B1194373) moieties have been synthesized. researchgate.net These syntheses utilize standard coupling reagents and protecting groups. While the yields of the purified macrocycles can be low, the process is versatile and appears independent of factors like amino acid substitution or stereochemistry. researchgate.net
Polymer Chemistry and Materials Science
The diol functionality of 2-ethylpyridine-3,4-diol allows it to act as a monomer in polymerization reactions, while its aromatic pyridine ring can impart specific thermal and optical properties to the resulting materials.
There is a growing interest in using biobased monomers for polymer synthesis to create more sustainable materials. mdpi.com Aromatic diols, including pyridine derivatives like 2,6-pyridinedimethanol, are being investigated as rigid components in the biocatalyzed synthesis of aromatic-aliphatic polyesters. researchgate.netyork.ac.ukwhiterose.ac.uk These enzymatic polycondensation reactions, often catalyzed by immobilized Candida antarctica lipase (B570770) B (iCaLB), offer a green alternative to traditional polymerization methods. researchgate.net
In these syntheses, aromatic diols are reacted with aliphatic diesters, such as dimethyl succinate, dimethyl adipate, and dimethyl sebacate. york.ac.ukwhiterose.ac.uk The reactions are typically conducted in a solvent like diphenyl ether, especially when the monomers have high melting points. researchgate.net Research has shown that these enzymatic syntheses are successful for a range of aromatic diols, yielding polymers with number average molecular weights (Mn) between 3000 and 5000 Da and a degree of polymerization (DP) of 6-18. researchgate.netyork.ac.ukwhiterose.ac.uk The thermal properties of the resulting polyesters, such as crystallinity, show a clear correlation with the length of the aliphatic carbon chain from the diester. researchgate.netwhiterose.ac.uk
Table 1: Research Findings on Enzymatic Polyester Synthesis with Aromatic Diols
| Aromatic Diol Monomer | Aliphatic Diester | Catalyst | Yield (%) | Mn (Da) | DP |
|---|---|---|---|---|---|
| 2,5-bis(hydroxymethyl)furan | Dimethyl Succinate | iCaLB | 77 | ~3000 | - |
| 2,5-bis(hydroxymethyl)furan | Dimethyl Adipate | iCaLB | 69 | ~3000 | - |
| 2,5-bis(hydroxymethyl)furan | Dimethyl Sebacate | iCaLB | 66 | ~3000 | - |
| 3,4-bis(hydroxymethyl)furan | Dimethyl Succinate | iCaLB | 49 | <1000 | 3-5 |
| 3,4-bis(hydroxymethyl)furan | Dimethyl Adipate | iCaLB | 49 | <1000 | 3-5 |
| 3,4-bis(hydroxymethyl)furan | Dimethyl Sebacate | iCaLB | 56 | <1000 | 3-5 |
| 2,6-pyridinedimethanol | Various | iCaLB | 67-90+ | 3000-5000 | 6-18 |
Data synthesized from multiple studies on enzymatic polycondensation. researchgate.netwhiterose.ac.uk
Non-linear optical (NLO) materials are substances that exhibit a nonlinear optical response to intense electromagnetic fields, a property crucial for technologies like frequency conversion and all-optical switching. ambeed.com Organic compounds with electronically conjugated systems are known to possess significant NLO properties. google.com
Pyridine-3,4-diol (B75182) derivatives have been investigated for their potential in this area. beilstein-journals.org For example, palladium-catalyzed cross-coupling reactions can be used to synthesize biscoupled products from pyridine-3,4-diols. Fluorescence measurements of these products show a maximum of emission in the violet region of the spectrum, indicating interesting photophysical properties that are relevant for NLO applications. beilstein-journals.org Furthermore, patents have been filed for NLO materials composed of compounds that include a pyridine ring, which can be substituted with various groups, highlighting the interest in this class of compounds for developing new NLO materials. google.com
Chromatographic Stationary Phases
In analytical chemistry, particularly in chromatography, the stationary phase is a critical component that determines the separation efficiency. Modified silica (B1680970) gels are often used, and the chemical nature of the bonded phase dictates the types of interactions with analytes.
2-Ethylpyridine-bonded silica has emerged as a valuable stationary phase, especially for Supercritical Fluid Chromatography (SFC). americanpharmaceuticalreview.comhplc.eu SFC is a powerful technique for the separation and purification of a wide range of molecules, including those encountered in the pharmaceutical industry. chromatographyonline.com Unlike reversed-phase liquid chromatography, which often relies on a universal C18 stationary phase, SFC requires a variety of polar stationary phases to achieve desired separations. chromatographyonline.com
The 2-ethylpyridine (B127773) (2-EP) phase provides unique selectivity, particularly for basic compounds, often producing excellent peak shapes without the need for amine additives in the mobile phase. hplc.eu Studies comparing various achiral stationary phases have shown that 2-EP, along with other nitrogen-containing heterocyclic phases like imidazole, is crucial for enhancing the performance of SFC systems. americanpharmaceuticalreview.com The 2-EP phase is often used in screening platforms alongside other phases like diol, cyano, and nitro columns to cover a broad range of analyte polarities and functionalities. americanpharmaceuticalreview.comchromatographyonline.com The performance of columns packed with superficially porous particles (SPP) with a 2-ethylpyridine phase has been shown to be superior for analyzing drug-like compounds. nih.gov
Table 2: Evaluation of 2-Ethylpyridine and Other Stationary Phases in SFC
| Stationary Phase | Key Characteristics | Typical Application | Performance Note |
|---|---|---|---|
| 2-Ethylpyridine (2-EP) | Basic heterocyclic phase. americanpharmaceuticalreview.com | Achiral SFC analysis of basic compounds. hplc.eu | High success rate in compound purification, often used in tandem with a diol column. americanpharmaceuticalreview.com Superior performance with SPP for drug-like compounds. nih.gov |
| Diol | Polar phase with hydrogen bonding capability. diva-portal.org | General purpose polar analyte separation. | Often shows strong correlation in retention with cyano phases. chromatographyonline.com |
| Cyano | Moderately polar phase. | General purpose polar analyte separation. | Resolved a high number of analytes in comparative studies. chromatographyonline.com |
| Silica | Polar, acidic surface. | Normal phase chromatography. | Can exhibit strong interactions with cationic solutes. diva-portal.org |
This table summarizes general findings from comparative studies of SFC stationary phases. americanpharmaceuticalreview.comhplc.euchromatographyonline.comnih.govdiva-portal.org
Development and Evaluation of Pyridine-Based Stationary Phases (e.g., 2-Ethylpyridine Type) in Supercritical Fluid Chromatography (SFC)
The introduction of bonded phases like 2-Ethylpyridine (2-EP) marked a significant expansion in the use of SFC for achiral applications, particularly within the pharmaceutical industry. nacalai.com Princeton Chromatography was the first to develop and market a 2-Ethylpyridine phase in 2001, designing it specifically to improve the analysis of basic compounds. chromatographyonline.com
The primary advantage of the 2-EP stationary phase is its ability to produce excellent peak shapes for basic compounds, often without the need for basic additives (like triethylamine) in the mobile phase. nacalai.com This simplifies the mobile phase, which typically consists of carbon dioxide and an alcohol modifier, thereby minimizing detector noise and enhancing compatibility with mass spectrometry (MS). nacalai.com The nitrogen atom in the pyridine ring of the stationary phase possesses hydrogen bonding acceptor capabilities, which plays a key role in its interaction with analytes. mdpi.com
The success of the 2-EP phase has spurred the development of other nitrogen-containing heterocyclic phases, such as those based on imidazole, to broaden the applicability of SFC. americanpharmaceuticalreview.com Researchers have systematically evaluated these novel phases by comparing them against established ones like 2-EP, diol, and silica. For instance, a study comparing several new phases, including a (3,4)-Dihydroxyphenyl phase, demonstrated that while the 2-EP phase excelled for basic compounds, phenyl-based diol phases showed better separation for acidic compounds. nacalai.com This highlights the ongoing effort to create a more "universal" achiral SFC phase.
The evaluation of these columns often involves screening them with a diverse set of analytes, including acidic, basic, and neutral compounds, to map their selectivity and retention characteristics. nacalai.comresearchgate.net The performance of 2-EP columns has been found to be optimal for many applications, including the challenging purification of peptides, where it has shown excellent reproducibility, peak shape, and efficient separation. bohrium.com
Table 1: Comparison of Stationary Phases in SFC for Different Analyte Types This interactive table summarizes the general performance of 2-Ethylpyridine and other common SFC stationary phases for various compound classes, based on findings from multiple studies. bohrium.comamericanpharmaceuticalreview.comnacalai.com
| Stationary Phase | Optimal for Basic Compounds | Performance with Acidic Compounds | Key Interaction Type | Notes |
| 2-Ethylpyridine (2-EP) | Excellent, often without additives | Less suitable | Hydrogen Bonding, Dipole-Dipole | Reduces peak tailing for basic solutes. nacalai.com |
| Diol | Moderate | Good | Hydrogen Bonding | Offers alternative selectivity to silica. nacalai.com |
| Silica | Poor (requires additives) | Good | Hydrogen Bonding (Silanols) | Strong retention, but can cause tailing for bases. |
| (3,4)-Dihydroxyphenyl | Moderate | Excellent | Hydrogen Bonding, π-π | Shows strong performance for acidic analytes. nacalai.com |
| Pentafluorophenyl (PFP) | Varies | Varies | π-π, Dipole-Dipole | Found to be optimal for insulin (B600854) purification. researchgate.netnih.gov |
Understanding Solute-Stationary Phase Interactions and Retention Mechanisms in SFC
The retention of analytes in achiral SFC is governed by a combination of polar interactions, including hydrogen bonding and dipole-dipole forces, in contrast to the hydrophobic exclusion mechanisms of reversed-phase HPLC. americanpharmaceuticalreview.com The specific nature of the stationary phase dictates which interactions dominate.
For 2-Ethylpyridine stationary phases, the primary interaction mechanism for basic analytes involves the lone pair of electrons on the pyridine's nitrogen atom acting as a hydrogen bond acceptor. mdpi.com This interaction effectively shields the analytes from residual silanol (B1196071) groups on the silica support, which would otherwise cause significant peak tailing. nacalai.com This shielding effect is a key reason why 2-EP columns provide superior peak symmetry for bases. nacalai.com
However, the retention mechanism is complex and can be influenced by multiple factors. Studies using linear solvation energy relationships (LSERs) have concluded that the hydrogen bond donor acidity of solutes is particularly important for retention on pyridine and amino columns. chromatographyonline.com Conversely, the hydrogen bond acceptor basicity of solutes is more critical for interactions with diol and amino columns. chromatographyonline.com This demonstrates that a nuanced understanding of both the analyte's and the stationary phase's properties is necessary to predict retention.
The mobile phase, consisting of supercritical CO₂ and a polar modifier (e.g., methanol), also plays a crucial role. Polar modifiers and additives can preferentially adsorb onto the stationary phase, forming layers that mediate the interaction with the solute. chromatographyonline.com For example, while a 2-EP column provides good peak shape for moderately basic compounds without additives, highly basic compounds may still require an additive to achieve symmetrical peaks. Current time information in Bangalore, IN. The choice of modifier and additive can dramatically alter selectivity, as seen in cases where a mixture is unresolved with one modifier but baseline-resolved with another on the same column. americanpharmaceuticalreview.com
Ultimately, the search for a universal achiral SFC phase continues, with research suggesting that an ideal phase might incorporate multiple retention mechanisms, such as ionic, π-π, dipolar, and hydrogen bonding interactions, to provide broad selectivity and high efficiency for a wide range of chemical compounds. americanpharmaceuticalreview.com
Future Research Directions and Outlook for 2 Ethylpyridine 3,4 Diol Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of 2-Ethylpyridine-3,4-diol is a paramount objective for future research. Current synthetic strategies for pyridine-3,4-diol (B75182) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future endeavors should prioritize the principles of green chemistry, focusing on atom economy, the use of renewable feedstocks, and the reduction of hazardous substances.
A promising direction lies in the exploration of biocatalysis . The use of whole-cell systems or isolated enzymes could offer a highly selective and environmentally friendly alternative to traditional organic synthesis. For instance, recombinant microbial cells have been successfully employed in the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving high titers and demonstrating the potential of biocatalytic routes for producing functionalized pyridines. acs.org Future research could focus on identifying or engineering enzymes capable of regioselectively hydroxylating an ethylpyridine precursor to yield this compound.
Furthermore, the development of one-pot multicomponent reactions represents another key area for sustainable synthesis. These reactions, which combine multiple starting materials in a single synthetic operation, can significantly reduce reaction times, solvent usage, and purification steps. The application of such methodologies could streamline the synthesis of this compound from simple, readily available precursors.
The table below outlines potential sustainable synthetic strategies that warrant investigation for the production of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources, reduced waste. | Identification and engineering of suitable enzymes (e.g., hydroxylases), optimization of fermentation and reaction conditions. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced solvent and energy consumption, simplified purification. | Design of novel reaction cascades, exploration of various catalysts (e.g., organocatalysts, metal catalysts), investigation of substrate scope. |
| Photochemical Synthesis | Use of light as a clean reagent, potential for novel reaction pathways, mild reaction conditions. | Development of photochemical routes for C-H functionalization and bond formation. nih.govnih.govresearchgate.net |
| Flow Chemistry | Enhanced safety and control, improved scalability, potential for process intensification. | Adaptation of existing synthetic routes to continuous flow systems, integration of in-line purification and analysis. |
In-Depth Mechanistic Elucidation of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The presence of the diol functionality and the pyridine (B92270) ring introduces complexities such as tautomerism and multiple potential coordination sites for metal catalysts.
A significant area for mechanistic investigation is the tautomeric equilibrium between the diol form (this compound) and its corresponding pyridinone tautomers. The position of this equilibrium can be highly sensitive to the solvent environment and can significantly influence the compound's reactivity. rsc.orgnih.govtandfonline.comrsc.orgsemanticscholar.org Computational studies, utilizing methods such as Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. rsc.orgnih.govtandfonline.com These theoretical predictions can be corroborated by experimental techniques like UV-Vis and NMR spectroscopy.
Furthermore, this compound is a promising substrate for palladium-catalyzed cross-coupling reactions , which are powerful tools for the construction of complex molecules. Mechanistic studies are essential to understand the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.comunimi.it Such investigations can lead to the development of more efficient and selective catalytic systems for the functionalization of the pyridine ring.
The following table summarizes key areas for mechanistic investigation concerning this compound.
| Mechanistic Aspect | Investigative Techniques | Potential Insights |
| Tautomerism | Computational modeling (DFT), UV-Vis spectroscopy, NMR spectroscopy. | Understanding the influence of solvent and substituents on tautomeric equilibrium, predicting reactivity. rsc.orgnih.govtandfonline.comrsc.orgsemanticscholar.org |
| Palladium-Catalyzed Cross-Coupling | Kinetic studies, in-situ reaction monitoring (e.g., NMR, IR), isolation and characterization of intermediates, computational modeling. | Elucidation of the catalytic cycle, identification of rate-determining steps, optimization of reaction conditions. nih.govmdpi.comunimi.it |
| Coordination Chemistry | X-ray crystallography, spectroscopic methods (NMR, IR, UV-Vis), computational modeling. | Determining the binding modes of the diol to metal centers, understanding the role of the ligand in catalysis. |
Expansion of Non-Biological Applications in Advanced Materials and Catalysis
The unique combination of a pyridine heterocycle and vicinal diol functionalities in this compound opens up a wide range of possibilities for its application in materials science and catalysis.
In the realm of advanced materials , this compound could serve as a versatile building block for the synthesis of novel polymers and functional materials. The pyridine unit can be incorporated into polymer backbones to create materials with interesting electronic and optical properties. For instance, pyridine-containing polymers have been investigated for their use in organic light-emitting diodes (OLEDs) and as light-emitting conjugated polymers. rsc.orgnih.govtandfonline.comrsc.orgacs.orgbenicewiczgroup.comresearchgate.netpolymersource.ca The diol functionality provides a handle for further polymerization or for grafting onto surfaces to modify their properties. Additionally, the ability of the pyridine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, could be exploited in the design of self-assembling materials and chemosensors. acs.orgsemanticscholar.orgnih.govmdpi.comresearchgate.net
In the field of catalysis , this compound and its derivatives have the potential to act as novel ligands for transition metal catalysts. The nitrogen atom of the pyridine ring and the oxygen atoms of the diol group can coordinate to a metal center, forming a stable chelate complex. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, thereby influencing the activity and selectivity of the catalyst. Pyridine-containing ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions and oxidation reactions. mdpi.comunimi.itnih.govnih.govunimi.it
The table below highlights potential non-biological applications for this compound.
| Application Area | Potential Role of this compound | Desired Properties and Research Focus |
| Organic Light-Emitting Diodes (OLEDs) | As a component of electron-transporting materials or emissive layers. | High thermal stability, suitable HOMO/LUMO energy levels, high quantum efficiency. rsc.orgnih.govtandfonline.comrsc.orgacs.org |
| Polymers | Monomer for the synthesis of polyesters, polyethers, or polyurethanes with tailored properties. | High thermal stability, specific mechanical properties, potential for redox-responsive behavior. benicewiczgroup.comresearchgate.netrsc.orgwur.nl |
| Chemosensors | As a fluorescent or colorimetric sensor for the detection of metal ions or other analytes. | High selectivity and sensitivity, significant change in optical properties upon binding to the analyte. acs.orgsemanticscholar.orgnih.govmdpi.comresearchgate.net |
| Homogeneous Catalysis | As a bidentate or tridentate ligand for transition metal catalysts. | Formation of stable and active catalysts, modulation of catalyst selectivity and reactivity. mdpi.comunimi.itnih.govnih.govunimi.it |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Ethylpyridine-3,4-diol, and how can reaction conditions be optimized?
Answer:
The synthesis of pyridine derivatives often involves nucleophilic substitution or multi-step functionalization. For example:
- Stepwise alkylation : Introduce the ethyl group via alkylation of a pyridine precursor using ethyl halides or alcohols under acidic/basic conditions. For hydroxylation at positions 3 and 4, consider oxidative methods (e.g., hydroxylamine derivatives) or dihydroxylation protocols .
- Solvent and temperature optimization : Evidence from similar compounds suggests using polar aprotic solvents (e.g., DMF) at elevated temperatures (90–100°C) to enhance reaction rates. For example, NaN₃ in DMF at 90°C was used to synthesize azido-pyridine derivatives .
- Purification : Use flash column chromatography (silica gel, 230–400 mesh) with gradients of ethyl acetate/hexanes. Monitor purity via TLC (silica 60 F254) with UV visualization .
Basic: What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Answer:
- NMR spectroscopy : Prioritize - and -NMR to confirm substitution patterns (e.g., ethyl group at position 2, diol at 3 and 4). Compare chemical shifts with structurally analogous compounds like 6-(Hydroxymethyl)pyridine-3,4-diol (δ ~6.3–8.0 ppm for pyridine protons) .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁NO₃: theoretical m/z 157.07). Discrepancies in fragmentation patterns may arise from tautomerism; confirm via IR spectroscopy (e.g., O–H stretches at 3200–3500 cm⁻¹) .
- Data cross-validation : If contradictions arise (e.g., unexpected coupling constants in NMR), repeat experiments under standardized conditions (e.g., 400 MHz instrument, CDCl₃ solvent) and compare with literature analogs .
Advanced: How does the ethyl substitution at position 2 influence the compound’s bioactivity, particularly in enzyme inhibition studies?
Answer:
The ethyl group may enhance hydrophobicity, affecting binding to enzyme active sites. For example:
- Comparative studies : Pyrrolidine-3,4-diol derivatives with alkyl substituents show increased inhibition of β-glucocerebrosidase (GCase), a lysosomal enzyme linked to Gaucher disease. The ethyl group could mimic natural substrates by occupying hydrophobic pockets .
- Experimental design :
- Enzyme assays : Use recombinant GCase or α-galactosidase (α-Gal A) with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).
- Dose-response curves : Test this compound at concentrations from 1 nM–100 µM to calculate IC₅₀ values.
- Molecular docking : Compare binding energies with unsubstituted analogs using software like AutoDock .
Advanced: How can researchers address stability challenges and potential decomposition pathways for this compound in aqueous solutions?
Answer:
- Stability profiling :
- pH dependence : Conduct accelerated degradation studies (40–60°C) across pH 3–8. Monitor via HPLC for decomposition products (e.g., oxidation to pyridine-3,4-quinone).
- Light sensitivity : Store solutions in amber vials and test photostability under UV/visible light .
- Stabilization strategies :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous buffers to prevent oxidation .
Advanced: How should conflicting toxicity data be interpreted, and what safety protocols are essential for handling this compound?
Answer:
- Risk assessment : While acute toxicity data for this compound are unavailable, analogs like 3,4-dihydro-2H-pyran require stringent precautions due to flammability and irritancy . Assume similar hazards until proven otherwise.
- Safety protocols :
- Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles .
- Ventilation : Perform reactions in fume hoods with spark-proof equipment (e.g., anti-static mats) .
- Waste disposal : Neutralize residues with 10% NaOH before disposal .
Advanced: What strategies can resolve discrepancies in bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling :
- In vivo validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
